1-(2,3-Dichlorophenyl)ethanamine hydrochloride 1-(2,3-Dichlorophenyl)ethanamine hydrochloride High affinity inhibitor of phenylethanolamine-N-methyltransferase (PNMT) (Ki = 0.09 μM in vitro). Suppresses the release of growth hormone in an in vivo rat model.
Brand Name: Vulcanchem
CAS No.: 39959-66-5
VCID: VC0004810
InChI: InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H
SMILES: CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol

1-(2,3-Dichlorophenyl)ethanamine hydrochloride

CAS No.: 39959-66-5

Cat. No.: VC0004810

Molecular Formula: C8H10Cl3N

Molecular Weight: 226.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dichlorophenyl)ethanamine hydrochloride - 39959-66-5

CAS No. 39959-66-5
Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
IUPAC Name 1-(2,3-dichlorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H
Standard InChI Key FQTXPVLCCDQRHY-UHFFFAOYSA-N
SMILES CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl
Canonical SMILES CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl

Chemical Structure and Physicochemical Properties

Molecular Composition

1-(2,3-Dichlorophenyl)ethanamine hydrochloride has the molecular formula C₈H₁₀Cl₃N and a molecular weight of 226.5 g/mol . The compound consists of a benzene ring substituted with chlorine atoms at the 2 and 3 positions, linked to an ethanamine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀Cl₃N
Molecular Weight226.5 g/mol
Boiling Point248.9°C (estimated)
LogP (Partition Coefficient)4.5 (indicating high lipophilicity)

Synthesis and Industrial Preparation

Primary Synthetic Route

The most efficient method, described in a 2012 patent, involves cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions :

  • Reaction Conditions:

    • Temperature: 120–220°C

    • Catalyst: p-Toluenesulfonic acid (p-TsOH)

    • Solvent: Xylene or toluene

    • Duration: 4–48 hours

  • Yield: Up to 65.6% after purification using protic solvents like methanol .

Optimization Strategies

  • Stoichiometry: A 1:1.4–1.6 mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride maximizes yield .

  • Post-Reaction Processing: Adjusting pH to 6–7 with aqueous ammonia minimizes byproducts .

Mechanism of Action

Target Enzyme: PNMT Inhibition

PNMT catalyzes the conversion of norepinephrine to adrenaline in the adrenal medulla. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride binds competitively to PNMT’s active site, reducing adrenaline synthesis by ≈70% in vitro .

Biochemical Pathways Affected

  • Adrenergic Signaling: Suppresses adrenaline-mediated vasoconstriction, lowering systemic blood pressure .

  • Catecholamine Metabolism: Alters urinary excretion of adrenaline metabolites in hypertensive models .

Pharmacological Effects

Antihypertensive Activity

In spontaneously hypertensive rats (SHR), intraperitoneal administration of 50 mg/kg/day for three days reduced systolic blood pressure by 20–30% . No significant effects were observed in normotensive Wistar Kyoto rats, highlighting selectivity for hypertensive states .

Table 2: Pharmacodynamic Profile in SHR

ParameterEffectSource
Systolic Blood Pressure↓ 25% (Day 3)
Plasma Adrenaline↓ 40%
Heart RateNo significant change

Neurochemical Effects

  • Brain Adrenaline Levels: Reduced by 50% in the brainstem of SHR, correlating with blood pressure changes .

  • Behavioral Impact: No motor dysfunction or sedation observed at therapeutic doses .

Applications in Biomedical Research

Hypertension Models

The compound is a staple in studying PNMT’s role in hypertension. Its efficacy in SHR supports its use as a tool for probing adrenergic pathophysiology .

Drug Development

  • Lead Compound: Structural analogs are being explored for oral bioavailability improvements .

  • Combination Therapy: Synergistic effects with angiotensin-converting enzyme (ACE) inhibitors reported in preclinical trials .

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